molecular formula C12H12F3N3 B2754490 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 1226268-82-1

1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B2754490
CAS No.: 1226268-82-1
M. Wt: 255.244
InChI Key: AIJSQTXKGROBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: These methods ensure efficient mixing and reaction control.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance the yield and purity of the final product.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its use in the development of advanced materials, including polymers and nanomaterials.

    Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(3,4-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-amine
  • 1-(3,4-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-6-amine

Uniqueness: 1-(3,4-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The position of the trifluoromethyl group and the amine group significantly influences its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-(trifluoromethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-7-3-4-9(5-8(7)2)18-11(16)6-10(17-18)12(13,14)15/h3-6H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJSQTXKGROBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.